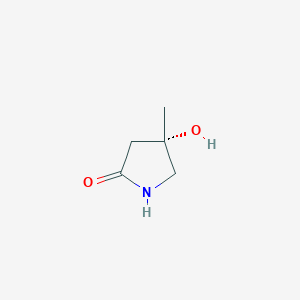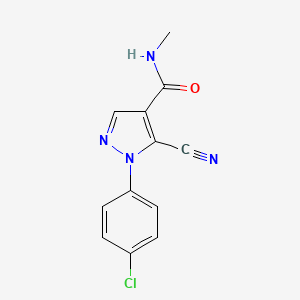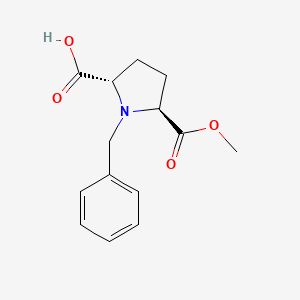
(S)-4-Hydroxy-4-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Hydroxy-4-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a hydroxyl group and a methyl group attached to the pyrrolidinone ring, which contributes to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxy-4-methylbutanoic acid with ammonia or an amine can lead to the formation of the desired pyrrolidinone ring. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
(S)-4-Hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methylpyrrolidin-2-one.
Reduction: The compound can be reduced to form 4-methylpyrrolidine, where the carbonyl group is converted to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 4-Methylpyrrolidin-2-one
Reduction: 4-Methylpyrrolidine
Substitution: Various substituted pyrrolidinones depending on the substituent introduced.
科学研究应用
(S)-4-Hydroxy-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-4-Hydroxy-4-methylpyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the pyrrolidinone ring play crucial roles in its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its overall mechanism of action.
相似化合物的比较
(S)-4-Hydroxy-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrrolidinone: Lacks the methyl group, which may affect its reactivity and binding properties.
4-Methyl-2-pyrrolidinone: Lacks the hydroxyl group, which may influence its solubility and chemical behavior.
Pyrrolidine: A simpler structure without the hydroxyl and carbonyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC 名称 |
(4S)-4-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-5(8)2-4(7)6-3-5/h8H,2-3H2,1H3,(H,6,7)/t5-/m0/s1 |
InChI 键 |
IKBAOKIBAADRKR-YFKPBYRVSA-N |
手性 SMILES |
C[C@@]1(CC(=O)NC1)O |
规范 SMILES |
CC1(CC(=O)NC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)







![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)

![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)

